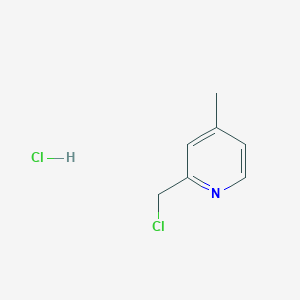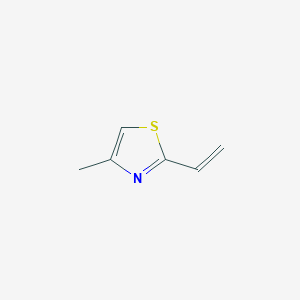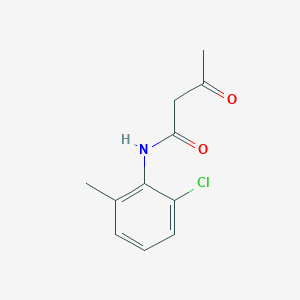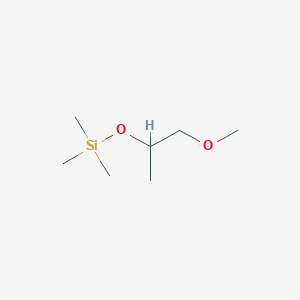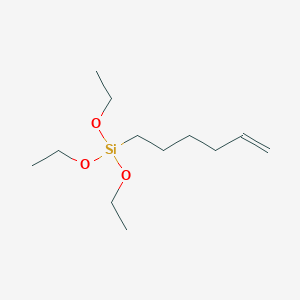![molecular formula C7H5ClN2O2S2 B1592424 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine CAS No. 598298-11-4](/img/structure/B1592424.png)
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Aurora kinases. These kinases play a crucial role in regulating cell cycle progression, proliferation, and differentiation, making them attractive targets for cancer therapy. 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine has also shown promising activity against parasites, including Plasmodium falciparum, the causative agent of malaria.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine involves the inhibition of kinase activity by binding to the ATP-binding site. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting CDKs and GSK-3. The compound also exhibits antimalarial activity by inhibiting the growth and replication of the parasite.
Biochemical and Physiological Effects
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine has been found to exhibit excellent selectivity towards its target kinases, with minimal off-target effects. The compound has also shown good pharmacokinetic properties, including high solubility and permeability, making it a promising drug candidate. However, further studies are needed to evaluate its toxicity and safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound also exhibits potent activity against various kinases, making it a valuable tool for studying kinase signaling pathways. However, its high potency and selectivity may also pose a challenge in determining the optimal concentration for in vitro experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine. One area of interest is the development of more potent and selective analogs of the compound for use as anticancer and antimalarial agents. Another direction is the investigation of its potential applications in other fields, such as agrochemicals and material science. Furthermore, more studies are needed to evaluate its toxicity and safety profile for clinical use. Overall, 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine holds great promise for the development of novel therapeutics and tools for research.
Eigenschaften
IUPAC Name |
4-chloro-2-methylsulfonylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-9-5(8)4-2-3-13-6(4)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKJMWBLDCZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621237 | |
| Record name | 4-Chloro-2-(methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine | |
CAS RN |
598298-11-4 | |
| Record name | 4-Chloro-2-(methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






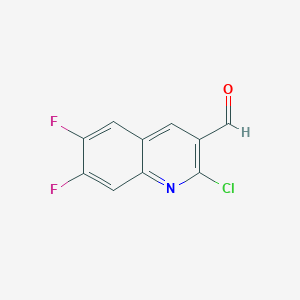

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)
